Lysine butyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lysine butyrate protects against lethal effect of encelphalomyocariditis virus in mice.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Production

Lysine butyrate is produced through the fermentation of lysine by specific gut bacteria, notably Intestinimonas strain AF211. This bacterium can convert lysine into butyrate, a short-chain fatty acid with significant health benefits. Research indicates that this conversion occurs efficiently, with studies showing that Intestinimonas AF211 can produce up to 4.4 mM of butyrate from lysine under optimal conditions .

Table 1: Conversion Efficiency of Lysine to Butyrate

| Bacterium | Substrate | Butyrate Production (mM) | Generation Time (h) |

|---|---|---|---|

| Intestinimonas AF211 | L-lysine | 4.4 | 7.5 |

| Clostridium spp. | Various | Variable | Variable |

Health Benefits of Butyrate

Butyrate plays a crucial role in gut health, serving as an energy source for colonocytes (colon cells) and exhibiting anti-inflammatory properties. It has been shown to enhance the immune response against colorectal cancer cells by suppressing PD-L1 expression, thereby promoting CD8+ T-cell infiltration and cytotoxicity against tumors .

Case Study: Butyrate in Colorectal Cancer Treatment

A recent study examined the effects of butyrate on colorectal cancer (CRC) cells, revealing that it significantly enhances immune clearance by modulating immune checkpoints . The findings suggest that lysine-derived butyrate could be a valuable adjunct in CRC therapies.

Pharmacokinetics and Bioavailability

A comparative pharmacokinetic study evaluated this compound against other butyrate formulations, such as sodium butyrate and tributyrin. Results indicated that this compound exhibited superior bioavailability and a more rapid systemic appearance compared to tributyrin .

Table 2: Pharmacokinetic Parameters of Butyrate Formulations

| Formulation | AUC (µg/mL/min) | Cmax (µg/mL) | Tmax (min) |

|---|---|---|---|

| This compound | 189 ± 306 | 4.53 ± 7.56 | 20 |

| Sodium Butyrate | 144 ± 214 | 2.51 ± 4.13 | 22.5 |

| Tributyrin | 108 ± 190 | 0.91 ± 1.65 | 51.5 |

Clinical Applications

This compound has been explored for various clinical applications:

- Gastrointestinal Health : As a prebiotic, it supports gut microbiota balance and enhances intestinal barrier function.

- Cancer Therapy : Its immune-modulating effects make it a candidate for adjunctive therapy in cancers, particularly CRC.

- Neurological Disorders : Preliminary studies suggest potential benefits in neuroprotection and cognitive function.

Case Study: Use in Gastrointestinal Disorders

A clinical trial investigated the effects of this compound supplementation in patients with inflammatory bowel disease (IBD). Results indicated significant improvements in symptoms and quality of life metrics .

Análisis De Reacciones Químicas

Lysine Degradation Pathway

C6H14O2N2+2H2O→C4H8O2(butyrate)+C2H4O2(acetate)+2NH3

Under controlled conditions, Intestinimonas AF211 converts 16.8 ± 0.4 mM lysine into 14.2 ± 0.6 mM butyrate and 15.6 ± 0.7 mM acetate .

Acetyl-CoA Pathway

The acetyl-CoA branch operates simultaneously, utilizing intermediates from lysine degradation. Isotopic labeling experiments with 13C-lysine demonstrated:

-

71% of butyrate derived from L-[6-13C]lysine was [4-13C]butyrate.

-

Minor products included [2-13C]acetate and [2,4-13C]butyrate, indicating cross-talk between pathways .

Enzymatic Mechanisms and Key Reactions

The lysine-to-butyrate pathway in Intestinimonas AF211 involves 10 enzymatic steps, including:

| Enzyme | Function |

|---|---|

| CoA transferase (AtoD-A) | Catalyzes CoA moiety transfer, critical for balancing acetyl-CoA levels . |

| 3-Aminobutyryl-CoA ammonia-lyase | Cleaves intermediates during lysine degradation . |

The CoA transferase family is phylogenetically distinct, with Intestinimonas AF211 showing a fourfold induction of AtoC during lysine metabolism .

Conversion of Fructoselysine to Butyrate

Lysine butyrate precursors like fructoselysine (an Amadori product formed in heated foods) are also metabolized:

C12H24O7N2+2H2O→2C4H8O2(butyrate)+2NH3+CO2+C3H6O3(lactate)

This pathway produces butyrate, lactate, and ammonia, with environmental factors like acetate concentration influencing product ratios .

NMR and HPLC Analysis

-

13C^{13}\text{C}13C-NMR confirmed lysine’s carbon distribution:

-

HPLC verified near-complete lysine conversion, with butyrate and acetate molar ratios close to 1:1 .

Proteogenomic Insights

The Intestinimonas AF211 genome (3.38 Mbp) encodes operons for fructoselysine and lysine utilization. Proteins in these pathways were 10-fold more abundant during lysine metabolism compared to glucose .

Comparative Pathway Analysis

Butyrate synthesis pathways across bacteria include:

Biological and Health Implications

The lysine-to-butyrate pathway:

Propiedades

Número CAS |

80407-71-2 |

|---|---|

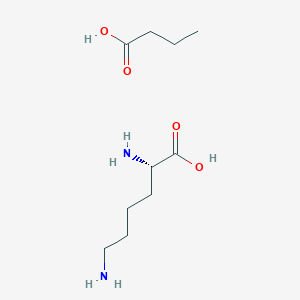

Fórmula molecular |

C10H22N2O4 |

Peso molecular |

234.29 g/mol |

Nombre IUPAC |

butanoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C6H14N2O2.C4H8O2/c7-4-2-1-3-5(8)6(9)10;1-2-3-4(5)6/h5H,1-4,7-8H2,(H,9,10);2-3H2,1H3,(H,5,6)/t5-;/m0./s1 |

Clave InChI |

RAQUISHGVNOAMH-JEDNCBNOSA-N |

SMILES |

CCCC(=O)O.C(CCN)CC(C(=O)O)N |

SMILES isomérico |

CCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N |

SMILES canónico |

CCCC(=O)O.C(CCN)CC(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lysine butyrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.